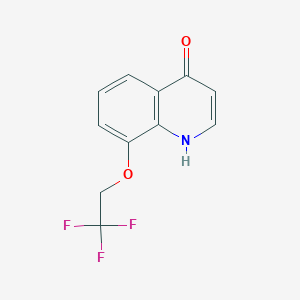

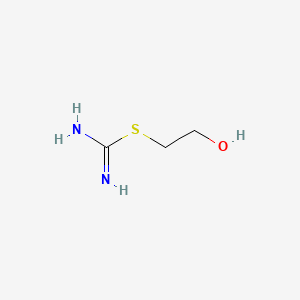

2-(Carbamimidoylsulfanyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

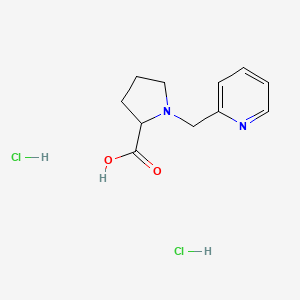

The synthesis of related compounds involves methods that could potentially be adapted for the synthesis of 2-(Carbamimidoylsulfanyl)ethan-1-ol. For instance, the paper titled "1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its dimorphic hydrochloride salt" describes a new purification method that resulted in the crystallization of a compound with sulfanyl groups . This suggests that similar purification techniques might be applicable in the synthesis of 2-(Carbamimidoylsulfanyl)ethan-1-ol.

Molecular Structure Analysis

The molecular structure of compounds with sulfanyl groups is discussed in the first paper, where the compound forms a three-dimensional network structure through various interactions, including C-H···N and C-H···S interactions . This information could be relevant when considering the molecular structure of 2-(Carbamimidoylsulfanyl)ethan-1-ol, as it may also form similar types of interactions due to the presence of the sulfanyl group.

Chemical Reactions Analysis

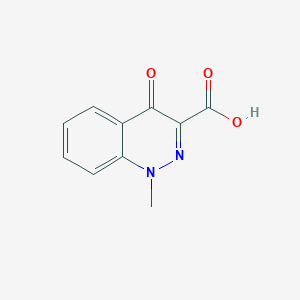

The second paper discusses a class of compounds that includes a sulfanylmethyl group and their reactivity, particularly as COX-2 inhibitors and cytotoxic agents . While this does not directly relate to 2-(Carbamimidoylsulfanyl)ethan-1-ol, it does highlight the potential biological activity of compounds containing sulfanyl groups, which could be an area of interest for further chemical reaction analysis of 2-(Carbamimidoylsulfanyl)ethan-1-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Carbamimidoylsulfanyl)ethan-1-ol are not described in the provided papers. However, the papers do provide some context for the properties of related compounds. For example, the first paper mentions the crystalline form of a sulfanyl-containing compound and its three-dimensional network structure . The second paper indicates that compounds with a sulfanylmethyl group can have significant biological activity . These insights could be used as a starting point for hypothesizing about the physical and chemical properties of 2-(Carbamimidoylsulfanyl)ethan-1-ol, such as its potential crystalline structure and biological reactivity.

Applications De Recherche Scientifique

Green Chemistry Applications

In the realm of green chemistry, research by Rosenthal, Puskas, and Wesdemiotis (2012) showcases the synthesis and characterization of disulfide polymers obtained via oxidation of a glycerol monomer containing a disulfide bond. Their work highlights an eco-friendly polymerization process that could potentially incorporate 2-(Carbamimidoylsulfanyl)ethan-1-ol for the development of biodegradable materials, emphasizing the polymer's rubbery nature and degradation capabilities under specific conditions (Rosenthal, Puskas, & Wesdemiotis, 2012).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis of novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, demonstrating significant anti-Helicobacter pylori activities, is notable. Carcanague and colleagues (2002) developed compounds with potent activity against this gastric pathogen, including strains resistant to conventional treatments, thereby underscoring the compound's potential as a lead in drug discovery efforts targeting gastrointestinal infections (Carcanague et al., 2002).

Materials Science and Nanotechnology

Zolfigol et al. (2015, 2016) conducted studies on the synthesis and application of novel, biological-based nano organocatalysts with urea moieties for green and efficient chemical synthesis. Their research illustrates the versatility of these catalysts in facilitating various organic reactions, which could include the functionalization or synthesis of compounds similar to 2-(Carbamimidoylsulfanyl)ethan-1-ol for advanced material applications (Zolfigol et al., 2015) (Zolfigol et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-hydroxyethyl carbamimidothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c4-3(5)7-2-1-6/h6H,1-2H2,(H3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCQXLZVTHFENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamimidoylsulfanyl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2550441.png)

![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)

![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)

![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)

![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)